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molecular formula C14H20BrN5O2 B8333306 8-Bromo-2-butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine

8-Bromo-2-butoxy-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine

Cat. No. B8333306
M. Wt: 370.24 g/mol
InChI Key: SRABKKHEUKJJDH-UHFFFAOYSA-N
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Patent
US08067411B2

Procedure details

Sodium (3.7 g) was added to absolute methanol (400 ml) under a nitrogen atmosphere. To this solution was added the product from step (iii) (28.5 g) and the mixture was stirred at 65° C. for 9 hours. The mixture was concentrated in vacuo and 500 ml of water added. The aqueous phase was extracted with ethyl acetate, washed with brine and dried. The subtitle compound was obtained after crystallisation from diethyl ether. Yield 14.2 g.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
28.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na].Br[C:3]1[N:4]([CH:18]2[CH2:23][CH2:22][CH2:21][CH2:20][O:19]2)[C:5]2[C:10]([N:11]=1)=[C:9]([NH2:12])[N:8]=[C:7]([O:13][CH2:14][CH2:15][CH2:16][CH3:17])[N:6]=2.[CH3:24][OH:25]>>[CH2:14]([O:13][C:7]1[N:6]=[C:5]2[C:10]([N:11]=[C:3]([O:25][CH3:24])[N:4]2[CH:18]2[CH2:23][CH2:22][CH2:21][CH2:20][O:19]2)=[C:9]([NH2:12])[N:8]=1)[CH2:15][CH2:16][CH3:17] |^1:0|

Inputs

Step One
Name
Quantity
3.7 g
Type
reactant
Smiles
[Na]
Name
Quantity
400 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
28.5 g
Type
reactant
Smiles
BrC=1N(C2=NC(=NC(=C2N1)N)OCCCC)C1OCCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 65° C. for 9 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo and 500 ml of water
ADDITION
Type
ADDITION
Details
added
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ethyl acetate
WASH
Type
WASH
Details
washed with brine
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
9 h
Name
Type
product
Smiles
C(CCC)OC1=NC(=C2N=C(N(C2=N1)C1OCCCC1)OC)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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